7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

PFKFB3 Inhibition X-ray Crystallography Sigma-Hole Interaction

7-(4-Bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 220835-18-7) is a dihydropyrrolopyrimidinone derivative that functions as a ligand for the metabolic kinase 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a target implicated in the Warburg effect and cancer metabolism. The compound is also registered as the PDB chemical component BKV and has been co-crystallized with human PFKFB3 at 2.32 Å resolution (PDB 4D4M), confirming its binding at the ATP site.

Molecular Formula C18H12BrN3O
Molecular Weight 366.218
CAS No. 220835-18-7
Cat. No. B2386213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
CAS220835-18-7
Molecular FormulaC18H12BrN3O
Molecular Weight366.218
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H12BrN3O/c19-13-6-8-14(9-7-13)22-10-15(12-4-2-1-3-5-12)16-17(22)20-11-21-18(16)23/h1-11H,(H,20,21,23)
InChIKeyPNDQJUVRRFIFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-Bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol – PFKFB3 Ligand & Pyrrolopyrimidine Scaffold Reference


7-(4-Bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 220835-18-7) is a dihydropyrrolopyrimidinone derivative that functions as a ligand for the metabolic kinase 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a target implicated in the Warburg effect and cancer metabolism [1]. The compound is also registered as the PDB chemical component BKV and has been co-crystallized with human PFKFB3 at 2.32 Å resolution (PDB 4D4M), confirming its binding at the ATP site [2]. Commercially available from multiple suppliers at purities typically ≥95% , it serves as a reference molecule for structure-guided design of PFKFB3 inhibitors and as a building block for further chemical optimization.

Why Generic Pyrrolopyrimidinone Substitution Fails for PFKFB3 Inhibitor Procurement


The pyrrolo[2,3-d]pyrimidin-4-ol scaffold is shared by numerous kinase inhibitors, but the nature and position of aryl substituents critically dictate target engagement and binding mode. In the PFKFB3 series, the 4-bromophenyl group at the N7 position and the phenyl group at C5 create a specific halogen-bonding and hydrophobic interaction network that can drive a sigma-hole interaction with the protein backbone [1]. Even close analogs with a chloro, fluoro, or unsubstituted phenyl ring can exhibit flipped binding orientations, altered residence times, or complete loss of activity, as demonstrated by X-ray crystallography of multiple dihydropyrrolopyrimidinone analogs [2]. Therefore, a procurement decision cannot be based solely on core scaffold similarity; the exact substitution pattern determines whether the compound behaves as a validated PFKFB3 ligand or an off-target binder.

Quantitative Differentiation Evidence for 7-(4-Bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol Against Close Analogs


X‑Ray Binding Mode Confirmation: Unique Sigma-Hole Interaction Enabled by 4‑Bromophenyl Substituent

In the 2.32 Å co-crystal structure with human PFKFB3 (PDB 4D4M), the 4-bromophenyl group of the target compound engages in a sigma‑hole interaction between the bromine atom and a backbone carbonyl oxygen, a feature that stabilizes a specific binding orientation distinct from the flipped mode observed with certain chlorinated analogs [1]. The electron density (real-space correlation coefficient = 0.975) and geometry validation (RMSZ bond length = 0.77, RMSZ bond angle = 0.71) confirm the reliability of the modeled pose [2].

PFKFB3 Inhibition X-ray Crystallography Sigma-Hole Interaction

Commercial Purity Benchmark: ≥95% by HPLC with Consistent Batch Documentation

Suppliers such as Achemblock and Life Chemicals list the compound at a purity of 95% or higher, as determined by HPLC . This purity level is standard for early-stage research compounds and is identical to or exceeds that of many close pyrrolopyrimidine analogs offered by the same vendors. While not a differentiating factor against all comparators, this documented batch purity facilitates direct comparison with in-house synthesized analogs and supports reproducible SAR studies.

Chemical Procurement Purity Specification Quality Control

PFKFB3 ATP-Site Occupancy Confirmed by Co‑Crystallization, Distinguishing from Substrate-Competitive Analogs

The co-crystal structure (PDB 4D4M) unequivocally places the compound in the ATP-binding pocket of PFKFB3, overlapping with the adenosine moiety of the substrate fructose-6-phosphate/ATP complex [1]. This ATP-competitive binding mode differentiates it from substrate-competitive PFKFB3 inhibitors (e.g., 3PO) that bind at the fructose-6-phosphate site and exhibit different kinetic profiles . The unambiguous structural assignment eliminates the ambiguity of purely biochemical IC₅₀ measurements, which can be confounded by assay conditions.

Kinase Inhibitor Selectivity ATP-Competitive Binding PFKFB3 Crystallography

Recommended Procurement Scenarios for 7-(4-Bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol


Structure-Based Design of PFKFB3 Inhibitors Requiring a Validated ATP-Site Ligand

When developing novel PFKFB3 inhibitors, the availability of a co-crystal structure (PDB 4D4M) with the exact compound allows computational chemists to perform accurate docking studies and free-energy perturbation calculations using the bromine sigma-hole interaction as a design handle [1]. This provides a solid starting point for lead optimization where the 4-bromophenyl group can be replaced or modified while maintaining the favorable binding orientation.

Biochemical Assay Development Using a Structurally Characterized PFKFB3 Reference Compound

The compound can serve as a reference inhibitor in PFKFB3 enzymatic assays, particularly in orthogonal assay formats (e.g., ADP-Glo™ vs. fluorescence polarization) where knowledge of the ATP-competitive binding mode aids interpretation of Hill slopes and IC₅₀ ratios [2]. Its defined binding pose reduces the likelihood of false-positive readouts caused by aggregating or promiscuous binders.

Chemical Biology Studies Differentiating ATP-Site vs. Substrate-Site PFKFB3 Pharmacology

Because the compound's ATP-site binding is structurally confirmed, it can be used alongside substrate-competitive inhibitors like 3PO to dissect the contributions of kinase vs. bisphosphatase activity modulation in cellular glycolysis assays [3]. This dual-agent approach requires a reliable ATP-site probe with unambiguous binding, a criterion met by the target compound.

Procurement for Fragment-Based or Structure-Enabled Library Synthesis

For medicinal chemistry groups building focused libraries around the pyrrolo[2,3-d]pyrimidine core, the compound serves as a key intermediate or reference standard. Its commercial availability at ≥95% purity from multiple suppliers reduces the burden of in-house synthesis and ensures batch-to-batch consistency for SAR exploration.

Quote Request

Request a Quote for 7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.